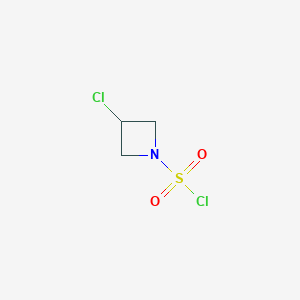

3-Chloroazetidine-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloroazetidine-1-sulfonyl chloride is a chemical compound with a molecular weight of 190 g/mol .

Chemical Reactions Analysis

Azetidines are known to be used in various chemical reactions. They are used in the polymerization of ring-strained nitrogen-containing monomers . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis

3-Chloroazetidine-1-sulfonyl chloride is known to have a molecular weight of 190 g/mol . Its other physical and chemical properties are not explicitly mentioned in the sources.Scientific Research Applications

- Application : Researchers have explored its use as a building block for polymers. Despite the challenges associated with polymerizing ring-strained nitrogen-containing monomers, resulting polymers have found applications in antibacterial and antimicrobial coatings, CO₂ adsorption, chelation, materials templating, and non-viral gene transfection .

- Application : Scientists have investigated 3-Chloroazetidine-1-sulfonyl chloride as a potential intermediate for synthesizing bioactive compounds, pharmaceuticals, and prodrugs. Its reactivity allows for the introduction of diverse functional groups, making it valuable in drug discovery .

Polymer Chemistry and Materials Science

Medicinal Chemistry and Drug Development

Safety and Hazards

Future Directions

Azetidines are considered to be an important yet undeveloped research area . They have potential in various fields such as medicinal chemistry, peptidomimetic and nucleic acid chemistry . The polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures .

Mechanism of Action

Target of Action

It is known that sulfonyl chloride compounds often interact with various biological targets, including enzymes and receptors, to exert their effects .

Mode of Action

Sulfonyl chlorides, in general, are reactive electrophiles that can undergo nucleophilic substitution reactions with various biological nucleophiles . This reactivity allows them to form covalent bonds with their targets, potentially altering the target’s function .

Biochemical Pathways

Sulfonyl chlorides are known to be involved in various biochemical processes, including the inhibition of enzymes and modulation of receptor activity .

Result of Action

Given the reactivity of sulfonyl chlorides, it is plausible that this compound could induce changes in the function of its targets, potentially leading to various biological effects .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially influence the reactivity and stability of this compound .

properties

IUPAC Name |

3-chloroazetidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQPPUVOWAYYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroazetidine-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide](/img/structure/B2814275.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2814278.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2814280.png)

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one](/img/structure/B2814288.png)

![5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2814291.png)

![(2E)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 2-hydrazone](/img/structure/B2814295.png)